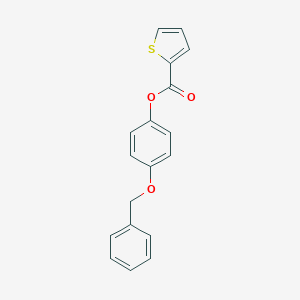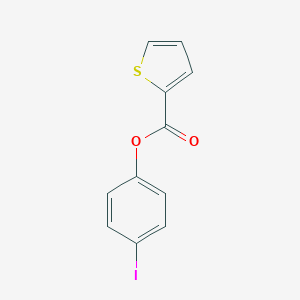![molecular formula C17H12N4O4 B402754 N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE CAS No. 25016-43-7](/img/structure/B402754.png)
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a nitrophenyl group, and a pyridine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and pyridine-3-carboxamide hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives, depending on the reagents used.
科学的研究の応用
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N’-{(E)-[5-(2-Nitrophenyl)-2-furyl]methylene}nicotinohydrazide: Shares a similar structure but with a hydrazide group instead of a carboxamide group.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a furan ring, nitrophenyl group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
特性
CAS番号 |
25016-43-7 |
|---|---|
分子式 |
C17H12N4O4 |
分子量 |
336.3g/mol |
IUPAC名 |
N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H12N4O4/c22-17(12-4-3-9-18-10-12)20-19-11-13-7-8-16(25-13)14-5-1-2-6-15(14)21(23)24/h1-11H,(H,20,22)/b19-11+ |
InChIキー |
DSNVGTOOEYTJFH-YBFXNURJSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
異性体SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


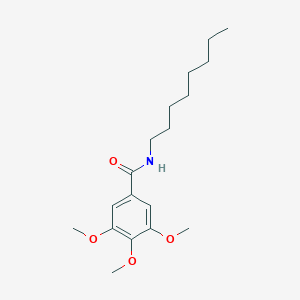
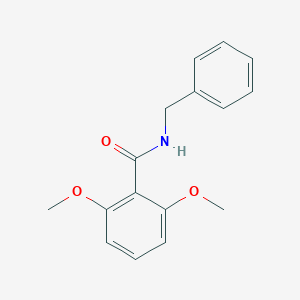
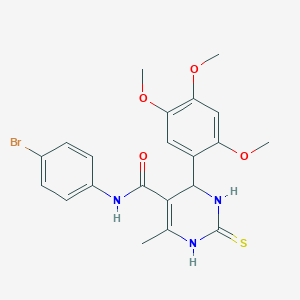
![2-(4-methoxyphenyl)-N-(8-{[(4-methoxyphenyl)acetyl]amino}octyl)acetamide](/img/structure/B402675.png)
![Pentyl {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B402678.png)
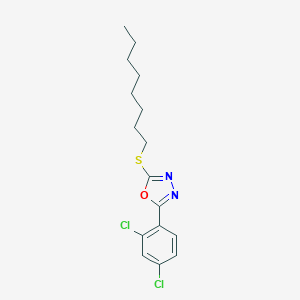
![3-{15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid](/img/structure/B402682.png)
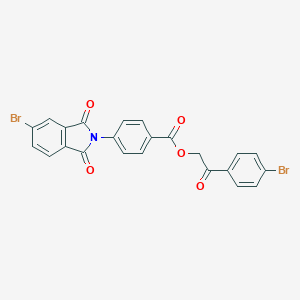
![15-Methyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402685.png)
![15-Methyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402686.png)
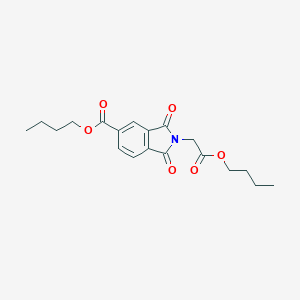
![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B402690.png)
